3-(pyridin-2-yl)-6-[2-(pyridin-2-yl)ethyl]-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione
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Overview
Description
3-(pyridin-2-yl)-6-[2-(pyridin-2-yl)ethyl]-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyridyl group attached to an isothiazolo[4,5-d]pyrimidine core, which contributes to its distinctive chemical properties.
Preparation Methods
The synthesis of 3-(pyridin-2-yl)-6-[2-(pyridin-2-yl)ethyl]-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often utilizing catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents, resulting in reduced forms of the compound.
Substitution: The pyridyl groups can participate in substitution reactions, where different substituents can replace the hydrogen atoms. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions
Scientific Research Applications
3-(pyridin-2-yl)-6-[2-(pyridin-2-yl)ethyl]-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: Its unique properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 3-(pyridin-2-yl)-6-[2-(pyridin-2-yl)ethyl]-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyridyl groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of these targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar compounds include other pyridyl-substituted isothiazolo[4,5-d]pyrimidines and related heterocyclic compounds. Compared to these, 3-(pyridin-2-yl)-6-[2-(pyridin-2-yl)ethyl]-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione stands out due to its unique substitution pattern and the resulting chemical properties. This uniqueness can be leveraged in applications where specific interactions with molecular targets are desired .
Properties
IUPAC Name |
3-pyridin-2-yl-6-(2-pyridin-2-ylethyl)-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2S/c23-16-15-14(13(21-25-15)12-6-2-4-9-19-12)20-17(24)22(16)10-7-11-5-1-3-8-18-11/h1-6,8-9H,7,10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKAPZOWGJGKIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCN2C(=O)C3=C(C(=NS3)C4=CC=CC=N4)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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